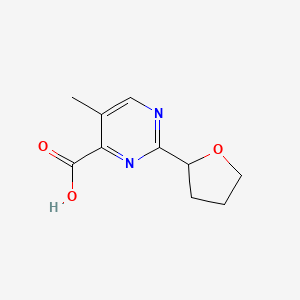
5-Methyl-2-(oxolan-2-yl)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(oxolan-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound with a molecular formula of C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol This compound features a pyrimidine ring substituted with a methyl group at the 5-position and an oxolan-2-yl group at the 2-position, along with a carboxylic acid group at the 4-position
Preparation Methods
The synthesis of 5-Methyl-2-(oxolan-2-yl)pyrimidine-4-carboxylic acid involves several steps. One common method includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrimidine ring, is a typical approach . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Methyl-2-(oxolan-2-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and oxolan-2-yl groups, using common reagents like halogens or nucleophiles.
Cyclization: The pyrimidine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
5-Methyl-2-(oxolan-2-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(oxolan-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5-Methyl-2-(oxolan-2-yl)pyrimidine-4-carboxylic acid can be compared with other pyrimidine derivatives, such as:
Oxazolo[5,4-d]pyrimidines: These compounds share a similar pyrimidine core but differ in their substitution patterns and biological activities.
Hydroquinoline derivatives: These compounds also contain heterocyclic structures and exhibit diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
5-methyl-2-(oxolan-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c1-6-5-11-9(7-3-2-4-15-7)12-8(6)10(13)14/h5,7H,2-4H2,1H3,(H,13,14) |
InChI Key |
DLYBGPDEZUPBPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)C2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















